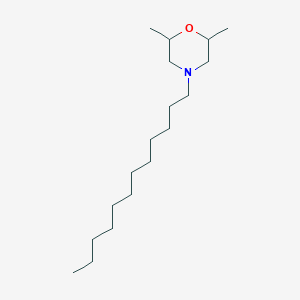

4-Dodecyl-2,6-dimethylmorpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-dodecyl-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKOHLFHYSZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CC(OC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892322 | |

| Record name | 4-Dodecyl-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704-28-5, 91315-15-0 | |

| Record name | N-Dodecyl-2,6-dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-dodecylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001704285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aldimorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dodecyl-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91315-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary target of Aldimorph is the sterol biosynthesis pathway in fungi. This pathway is crucial for the production of essential components of the fungal cell membrane. By inhibiting this pathway, Aldimorph disrupts the integrity of the fungal cell membrane, leading to the death of the fungus.

Mode of Action

Aldimorph is a systemic fungicide with protective and curative action. It works by inhibiting the biosynthesis of sterols in the fungal cell membrane. This disruption in the production of vital cell membrane components leads to changes in the membrane’s structure and function, ultimately causing the death of the fungus.

Biochemical Pathways

The key biochemical pathway affected by Aldimorph is the sterol biosynthesis pathway . Sterols are essential components of the fungal cell membrane, and their disruption leads to a cascade of downstream effects, including compromised cell membrane integrity and function, disruption of essential cellular processes, and ultimately, cell death.

Result of Action

The result of Aldimorph’s action is the death of the fungus. By inhibiting the sterol biosynthesis pathway, Aldimorph disrupts the integrity of the fungal cell membrane. This leads to a cascade of effects that compromise the fungus’s ability to maintain essential cellular processes, ultimately resulting in cell death.

Action Environment

The efficacy and stability of Aldimorph can be influenced by various environmental factorsAdditionally, Aldimorph is considered to have a low aqueous solubility and is volatile, which could influence its behavior in the environment.

Biochemische Analyse

Biochemical Properties

Aldimorph is known to inhibit sterol biosynthesis in membranes This interaction with sterol biosynthesis is crucial in its role as a fungicide

Cellular Effects

The cellular effects of Aldimorph are primarily related to its antifungal properties. It acts as a sterol biosynthesis inhibitor, disrupting essential cellular processes in fungi

Molecular Mechanism

Aldimorph exerts its effects at the molecular level by inhibiting sterol biosynthesis in membranes This inhibition disrupts essential cellular processes in fungi, leading to their death

Biologische Aktivität

4-Dodecyl-2,6-dimethylmorpholine, commonly referred to as Dodemorph, is a synthetic compound belonging to the morpholine class of chemicals. Its unique structure, characterized by a dodecyl group and two methyl groups on the morpholine ring, endows it with significant biological activity, particularly as an antifungal agent. This article explores the compound's biological activity, mechanisms of action, and potential applications in agriculture and industry.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure can be represented as follows:

This compound features a morpholine ring with a long dodecyl chain that enhances its lipophilicity, allowing it to penetrate lipid membranes effectively.

This compound exhibits its antifungal properties primarily through the following mechanisms:

- Membrane Disruption : The compound interacts with fungal cell membranes, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death .

- Inhibition of Fungal Growth : Dodemorph has been shown to inhibit the growth of various fungal pathogens by targeting specific cellular processes .

- Enzyme Modulation : Interaction studies suggest that Dodemorph may influence enzyme activities and cellular signaling pathways due to its structural properties.

Antifungal Efficacy

Research indicates that this compound is effective against several fungal pathogens. Below is a summary of its antifungal activity against common agricultural pathogens:

| Fungal Pathogen | Effectiveness | Crop Applications |

|---|---|---|

| Powdery Mildew | High | Grapes, Apples |

| Downy Mildew | Moderate | Barley, Wheat |

| Rust | High | Wheat |

The compound has been explored as a potential fungicide for controlling diseases in crops such as wheat, barley, grapes, and apples .

Case Studies

- Field Trials : In field trials conducted on grapevines affected by powdery mildew, applications of this compound resulted in a significant reduction in disease incidence compared to untreated controls.

- Laboratory Studies : Laboratory studies demonstrated that Dodemorph inhibited spore germination and mycelial growth of several fungal species at low concentrations, indicating its potential for use as a preventative treatment in agricultural settings.

Safety Profile

While this compound shows promising antifungal activity, its safety profile is also an important consideration:

- Mammalian Toxicity : The compound exhibits low toxicity to mammals; however, it is advisable to evaluate its teratogenic potential further before widespread agricultural use .

- Environmental Impact : As with many agrochemicals, environmental assessments are necessary to determine the impact on non-target organisms.

Wissenschaftliche Forschungsanwendungen

Fungicidal Properties

4-Dodecyl-2,6-dimethylmorpholine has been extensively studied for its fungicidal properties. It acts by disrupting the integrity of fungal cell membranes, leading to cell death. Research indicates its effectiveness against various fungal pathogens such as:

- Powdery Mildew

- Downy Mildew

- Rust Fungi

These properties make it a valuable candidate for use in crop protection products. Studies have demonstrated its efficacy in controlling fungal diseases in crops like wheat, barley, grapes, and apples .

Synergistic Formulations

The compound has also been explored in synergistic mixtures with other fungicides to enhance efficacy. Such combinations can lead to improved disease control while potentially reducing the required dosage of each component .

Surfactant Applications

Due to its amphiphilic nature, this compound serves as an effective surfactant. Its unique structure allows it to lower surface tension in aqueous solutions, making it suitable for various formulations:

- Emulsifiers : Used in agrochemical formulations to stabilize emulsions.

- Wetters : Enhances the spreadability of pesticides on plant surfaces.

Corrosion Inhibition

In the chemical industry, this compound is recognized for its corrosion inhibition properties. It can form protective films on metal surfaces, thereby preventing corrosion in various environments. This application is particularly relevant in:

- Oil and Gas Industries : Protecting pipelines and equipment from corrosive agents.

- Marine Applications : Coatings that resist saltwater corrosion.

Case Study 1: Efficacy Against Fungal Pathogens

A study conducted on the application of this compound demonstrated a significant reduction in fungal growth on treated crops compared to untreated controls. The compound was applied at varying concentrations, with optimal results observed at mid-range concentrations .

Case Study 2: Surfactant Performance

In agricultural formulations, this compound was tested alongside traditional surfactants. The results indicated that Dodemorph not only improved the efficacy of the active ingredients but also enhanced the stability of the formulations over time .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Agricultural Chemicals | Fungicide for crop protection | Effective against multiple fungi |

| Surfactants | Emulsifier and wetter | Improves formulation stability |

| Chemical Industry | Corrosion inhibitor | Protects metal surfaces |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

a. N-Nitroso-2,6-dimethylmorpholine (NDMM)

- Structure : Nitrosated derivative of 4-Dodecyl-2,6-dimethylmorpholine.

- Molecular Formula : C₆H₁₂N₂O₂ .

- Applications: Not used commercially; a potent carcinogen studied in animal models.

- Key Differences: Carcinogenicity: NDMM induces pancreatic ductal adenocarcinoma in Syrian golden hamsters via metabolic activation to N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) . Metabolism: Converted by cytochrome P-450 enzymes (e.g., CYP2 and CYP3a in rabbits) into HPOP, a proximate carcinogen .

b. Dodemorph Acetate (4-Cyclododecyl-2,6-dimethylmorpholine Acetate)

- Structure : Cyclododecyl group replaces the dodecyl chain; acetate salt form.

- Molecular Formula: C₁₈H₃₅NO·C₂H₄O₂ .

- Applications : Widely used fungicide (e.g., Action R1200 Aldimorph).

- Key Differences: Physical State: Liquid formulation for easier agricultural application . Mechanism: Targets fungal ergosterol biosynthesis, unlike NDMM’s carcinogenic activity .

Functional Analogues

a. N-Nitrosobis(2-oxopropyl)amine (NBOP)

- Structure : Contains two oxopropyl groups instead of methyl and dodecyl substituents.

- Molecular Formula : C₆H₁₂N₂O₂ .

- Applications: Research carcinogen.

- Key Differences :

b. Diisopropanolnitrosamine (DIPN)

- Structure: Nitrosamine with isopropanol groups.

- Applications: Pancreatic carcinogen in hamsters.

- Key Differences: Tumor Latency: Shorter latency (15 weeks) compared to NDMM-induced tumors . Target Specificity: Induces pancreatic neoplasms morphologically similar to human tumors, unlike NDMM’s broader organotropism .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Application |

|---|---|---|---|---|

| This compound | C₁₈H₃₇NO | 283.50 | 155–160 | Fungicide |

| N-Nitroso-2,6-dimethylmorpholine | C₆H₁₂N₂O₂ | 144.17 | Not reported | Research carcinogen |

| Dodemorph Acetate | C₂₀H₃₉NO₃ | 341.53 | Liquid | Agricultural fungicide |

| NBOP | C₆H₁₂N₂O₂ | 144.17 | Not reported | Carcinogenicity studies |

Metabolic and Mechanistic Insights

- This compound: Lacks nitroso groups, rendering it non-carcinogenic. Its fungicidal action arises from membrane disruption in fungi .

- NDMM and NBOP: Require metabolic activation by cytochrome P-450 enzymes (e.g., CYP2 in rabbits) to generate DNA-methylating agents like 7-methylguanine and O⁶-methylguanine, which drive carcinogenesis .

- Species-Specific Effects: NDMM induces pancreatic tumors in Syrian hamsters but shows broader organotropism (e.g., respiratory tract) in European hamsters .

Vorbereitungsmethoden

Reaction Optimization

The diol and dodecylamine are heated in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) at 120°C for 48 hours. The reaction proceeds via a dehydration-cyclization pathway, yielding the morpholine ring with the desired substituents.

Yield and Selectivity:

-

Yield: 70–75%

-

Stereoselectivity: Predominantly cis-isomer due to steric constraints during ring closure.

Industrial-Scale Catalytic Alkylation

For large-scale production, continuous flow reactors are employed to enhance efficiency and reproducibility. In this setup, 2,6-dimethylmorpholine and dodecyl bromide are mixed in a tubular reactor with a heterogeneous catalyst (e.g., Amberlyst-15).

Process Advantages:

-

Residence Time: <1 hour

-

Catalyst Lifespan: >500 cycles

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of the aforementioned methods:

| Method | Yield (%) | Scalability | Cost Efficiency | Stereochemical Control |

|---|---|---|---|---|

| Alkylation | 85–90 | Moderate | High | Moderate |

| Cyclization | 70–75 | Low | Moderate | High |

| Catalytic Flow Alkylation | 95 | High | Low | Low |

Purification and Characterization

Regardless of the synthetic route, purification is critical to achieving pharmaceutical-grade purity. Recrystallization from ethanol-water mixtures (3:1) removes unreacted starting materials, while high-performance liquid chromatography (HPLC) ensures enantiomeric purity for chiral variants.

Characterization Data:

Q & A

Q. What are the key synthetic routes for 4-Dodecyl-2,6-dimethylmorpholine, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, chloroacetylmorpholine can react with 2,6-dimethylpiperidine in methanol to form intermediates, followed by alkylation with dodecyl halides under basic conditions (e.g., NaOH). Catalytic hydrogenation may be used for reduction steps, while oxidation with peracids yields N-oxide derivatives. Optimal yields (≥80%) are achieved at 60–80°C with stoichiometric control of alkylating agents .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Use nuclear magnetic resonance (NMR) to confirm chiral centers and substituent positions (e.g., δ 1.25 ppm for dodecyl CH₂ groups). High-resolution mass spectrometry (HRMS) validates molecular weight (283.5 g/mol, [M+H]⁺ = 284.5). Chiral HPLC separates cis/trans isomers, while melting point analysis (155–160°C) and density (0.855 g/cm³) provide physical validation .

Q. How does this compound compare structurally and functionally to its analogs like 4-dodecylmorpholine?

The addition of methyl groups at the 2- and 6-positions enhances steric hindrance, reducing nucleophilic reactivity compared to 4-dodecylmorpholine. This structural modification also improves thermal stability, making it more effective in high-salinity flotation processes for mineral separation .

Advanced Research Questions

Q. What mechanistic insights explain the selective antifungal activity of this compound against Bacillus cereus and Saccharomyces cerevisiae?

The compound disrupts membrane integrity via insertion of its dodecyl chain into lipid bilayers, facilitated by the morpholine ring’s polarity. Cis isomers exhibit stronger activity (MIC = 12.5 µg/mL) due to optimal spatial alignment with fungal ergosterol, while trans isomers are less potent .

Q. Contradictory findings exist regarding the genotoxic effects of N-nitroso derivatives of 2,6-dimethylmorpholine. How can researchers reconcile these discrepancies?

Disparities arise from metabolic activation pathways: N-Nitroso-2,6-dimethylmorpholine induces Ki-ras mutations via O⁶-methylguanine adducts in pancreatic cells, but conflicting studies may overlook tissue-specific repair mechanisms (e.g., low O⁶-alkylguanine-DNA alkyltransferase activity in ductal cells). Dose-response models and in vivo/in vitro comparative assays are critical for contextualizing results .

Q. What role does chirality play in the environmental persistence and toxicity of this compound?

The (2S,6R)-cis configuration resists enzymatic degradation in soil (half-life = 42 days vs. 28 days for trans), increasing bioaccumulation risk. However, cis isomers show lower acute toxicity (LC₅₀ = 120 mg/L in Daphnia magna) due to reduced membrane permeability .

Methodological Considerations

Q. How should researchers design experiments to evaluate the mineral flotation efficiency of this compound under varying salinity conditions?

Use a Hallimond tube with KCl-saturated brine (simulating potash ore conditions). Measure recovery rates at 0.1–1.0 mM concentrations, adjusting pH to 8–9 to enhance surfactant adsorption on silicate gangues. Compare with octadecylamine controls to quantify selectivity improvements .

Q. What computational tools are suitable for predicting the metabolic pathways of this compound in mammalian systems?

Employ PISTACHIO and REAXYS databases to model cytochrome P450-mediated oxidation (e.g., N-dealkylation at the dodecyl chain). Molecular docking with CYP3A4 structures (PDB: 5VBU) identifies potential epoxide intermediates linked to hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.